

Application Notes and Protocols for (Rac)-LM11A-31 Administration in Drinking Water

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Compound of Interest

Compound Name: (Rac)-LM11A-31

Cat. No.: B12378093

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Introduction

(Rac)-LM11A-31, a small molecule ligand of the p75 neurotrophin receptor (p75NTR), is an orally bioavailable and brain-penetrant compound with demonstrated neuroprotective effects in a variety of preclinical models.^{[1][2]} As a modulator of p75NTR, LM11A-31 selectively activates pro-survival signaling pathways while inhibiting degenerative signaling cascades, making it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and for conditions like traumatic brain and spinal cord injury.^{[1][2]} This document provides detailed application notes and protocols for the administration of **(Rac)-LM11A-31** to mice via drinking water, a method that allows for chronic, non-invasive dosing.

Compound Information

Property	Value	Reference
Full Name	(2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide	[2]
Synonyms	LM11A-31, LM11A-31-BHS	[2]
Molecular Weight	243.35 g/mol	[3]
Form	Typically supplied as a hydrochloride or sulfate salt	[4]
Solubility	Water soluble	[5]
Storage	Store powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 1 year or -20°C for 1 month.	[3][6]

Data Presentation

In Vivo Oral Administration Studies

The following table summarizes key quantitative data from preclinical studies utilizing oral administration of LM11A-31.

Animal Model	Dosing Regimen (Oral Gavage)	Duration	Key Findings	Reference
APPL/S Alzheimer's Disease Mice	50 mg/kg/day	3 months	Prevented deficits in novel object recognition and Y-maze performance; reduced neuritic dystrophy.	[7]
APPL/S and Tg2576 Alzheimer's Disease Mice	50 or 75 mg/kg/day	1-3 months	Reversed cholinergic neurite atrophy in mid- to late-stage pathology.	[1][8]
R6/2 Huntington's Disease Mice	50 mg/kg, once daily 5-6 days/week	~7-8 weeks	Alleviated volume reductions in multiple brain regions.	[4]
PS19 Tauopathy Mice	50 mg/kg, 5 days/week	3 months	Improved survival rate from 64% to 94% at 9 months.	[6]
Sepsis-Induced Cognitive Impairment Mice	50 mg/kg/day (in drinking water)	Not specified	Reversed cognitive impairment and attenuated hippocampal inflammation and neuronal cell death.	[2]

Brain Concentration Following Oral Administration

Animal Strain	Dose and Route	Time Post-Dose	Peak Brain Concentration	Brain Half-Life	Reference
CD-1 Mice	50 mg/kg (single oral gavage)	~30 minutes	262 ng/g (~1.08 μ M)	3-4 hours	[4]
C57BL/6 Mice	75 mg/kg/day (ad libitum in drinking water)	Not specified	256 \pm 66 nM	Not specified	[1]

Experimental Protocols

Protocol 1: Preparation of LM11A-31 Stock Solution

Objective: To prepare a concentrated stock solution of LM11A-31 for subsequent dilution in drinking water.

Materials:

- **(Rac)-LM11A-31** powder
- Sterile, deionized water
- Sterile conical tubes (e.g., 15 mL or 50 mL)
- Vortex mixer
- Analytical balance

Procedure:

- Weigh the desired amount of LM11A-31 powder using an analytical balance.
- Transfer the powder to a sterile conical tube.

- Add a specific volume of sterile, deionized water to achieve a desired stock concentration. A concentration of 5 mg/mL in water has been previously reported for in vivo testing.[\[6\]](#)
- Vortex the tube until the powder is completely dissolved.
- Store the stock solution at -20°C.[\[6\]](#)

Protocol 2: Administration of LM11A-31 in Drinking Water

Objective: To administer a targeted daily dose of LM11A-31 to mice ad libitum in their drinking water. This protocol is adapted from methodologies reported in studies of Alzheimer's disease and sepsis models.[\[1\]](#)[\[2\]](#)

Materials:

- LM11A-31 stock solution (from Protocol 1)
- Standard mouse water bottles
- Sterile, deionized water
- Graduated cylinders

Procedure:

1. Determination of Water Consumption: a. Before initiating the treatment, measure the average daily water consumption per mouse (or per cage, if group-housed). This is a critical step for accurate dosing. For C57BL/6 mice, the average daily water intake is approximately 3.9 to 8.2 mL per mouse, but this can vary based on age, sex, and diet.[\[9\]](#) b. To measure, provide a known volume of water in the water bottle and measure the remaining volume after 24 hours. Repeat this for several days to obtain a stable average.

2. Calculation of LM11A-31 Concentration in Drinking Water:

The concentration of LM11A-31 to be added to the drinking water is calculated based on the desired dose (mg/kg/day), the average body weight of the mice, and their average daily water

intake.

Formula:

Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Average Body Weight (kg)] / Average Daily Water Intake (mL/day)

Example Calculation:

- Desired Dose: 50 mg/kg/day
- Average Mouse Weight: 25 g (0.025 kg)
- Average Daily Water Intake per Mouse: 5 mL

Concentration (mg/mL) = (50 mg/kg/day * 0.025 kg) / 5 mL/day
Concentration (mg/mL) = 1.25 mg/day / 5 mL/day
Concentration = 0.25 mg/mL

3. Preparation of Medicated Drinking Water: a. Based on the calculation above, determine the total volume of medicated water needed for the experimental period. b. Dilute the LM11A-31 stock solution with sterile, deionized water to the final calculated concentration in the mouse water bottles. For example, to prepare 100 mL of a 0.25 mg/mL solution using a 5 mg/mL stock:

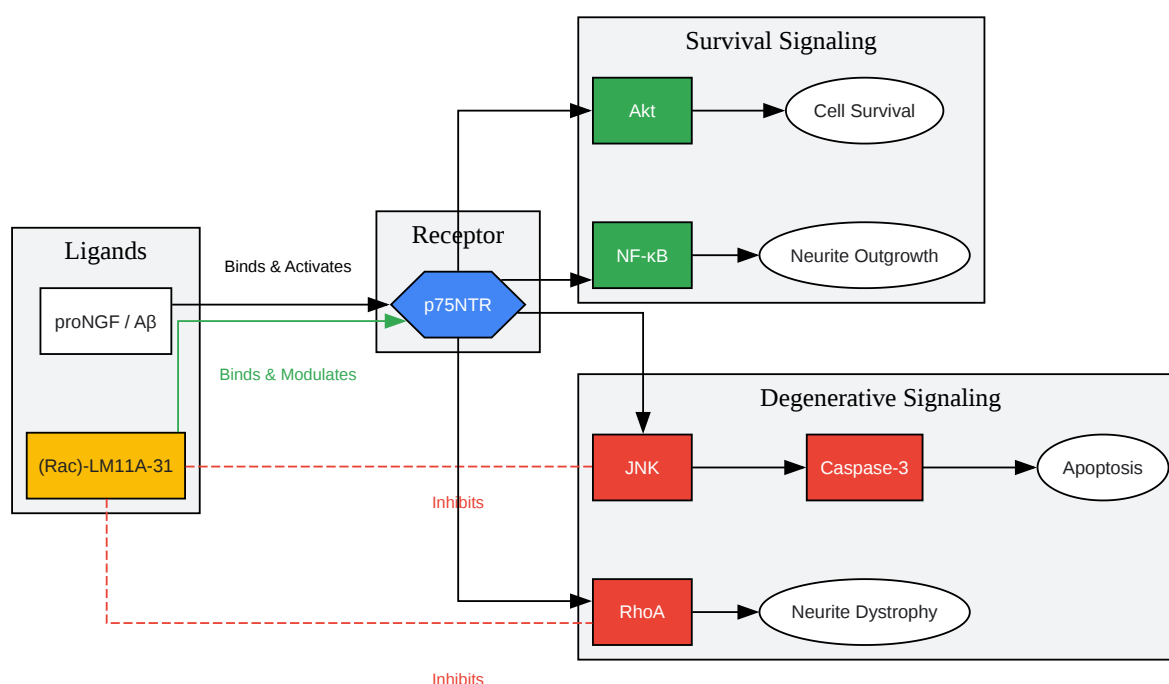
- Volume of stock needed = (0.25 mg/mL * 100 mL) / 5 mg/mL = 5 mL
- Add 5 mL of the 5 mg/mL stock solution to 95 mL of sterile water.

4. Administration and Monitoring: a. Replace the standard water bottles with the bottles containing the LM11A-31 solution. b. Prepare fresh medicated drinking water at least once a week. While specific stability data for LM11A-31 in water over extended periods is not readily available, weekly preparation is a standard practice to ensure potency. c. Monitor the water consumption regularly to ensure that the mice are drinking the medicated water and to adjust the concentration if intake changes significantly. d. Monitor the body weight of the mice throughout the study. Previous studies have shown that LM11A-31 administration in drinking water did not affect body weight.^[1] e. No significant taste aversion has been reported in the literature; however, it is good practice to monitor for any initial reluctance to drink.

Signaling Pathways and Experimental Workflows

p75NTR Signaling Pathway Modulation by LM11A-31

LM11A-31 acts as a modulator of the p75NTR, promoting neurotrophic and survival signaling while inhibiting degenerative pathways often activated in neurodegenerative diseases.

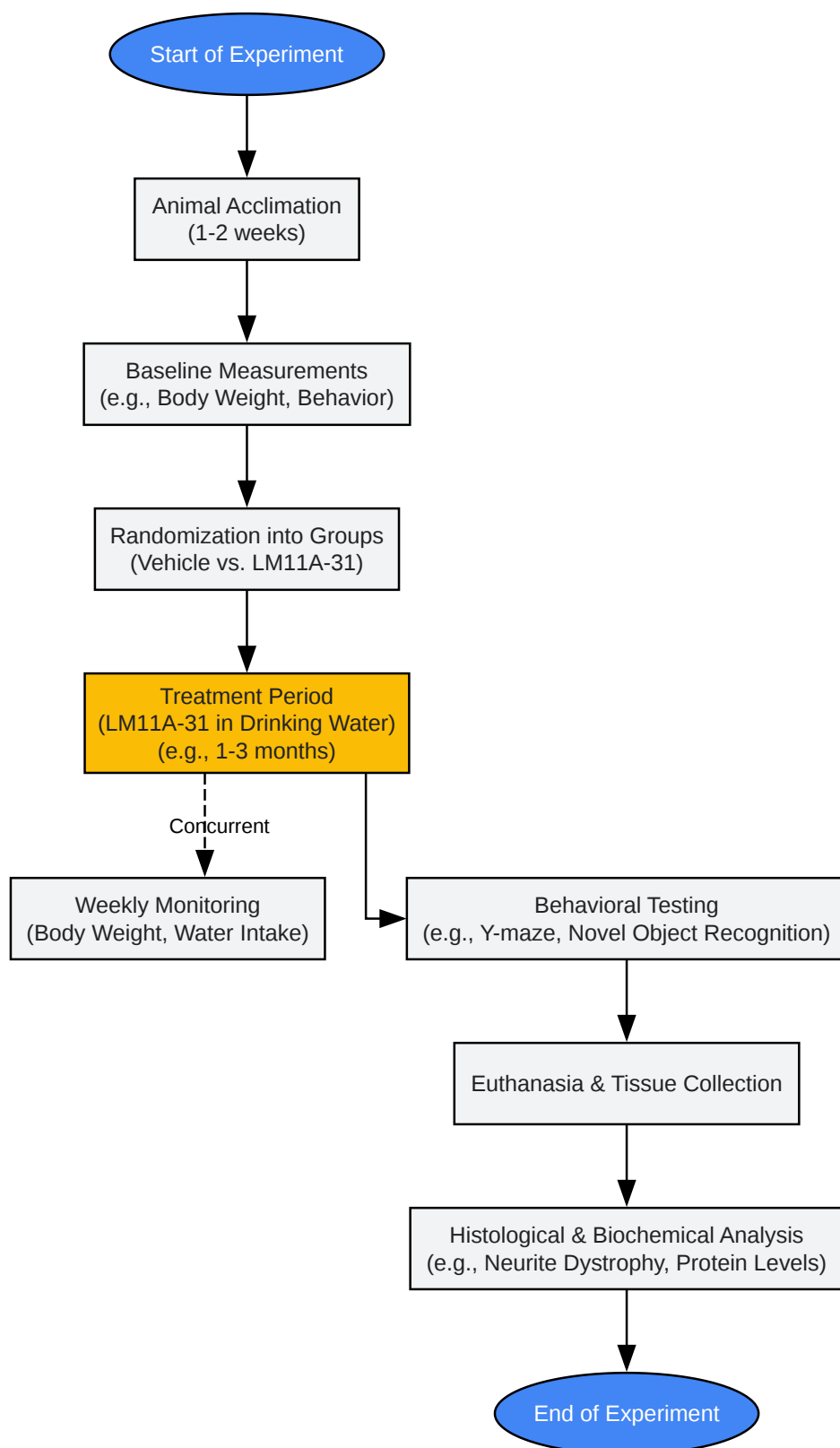


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Caption: LM11A-31 modulates p75NTR signaling, promoting survival pathways while inhibiting degenerative cascades.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the efficacy of LM11A-31 administered in drinking water in a mouse model of neurodegeneration.



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Caption: A generalized experimental workflow for in vivo studies with LM11A-31.

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